molecular formula C8H8F3NO B3024398 O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine CAS No. 2993-57-9

O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine

Cat. No.: B3024398
CAS No.: 2993-57-9
M. Wt: 191.15 g/mol
InChI Key: OSGYPUBYTWDYMZ-UHFFFAOYSA-N
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Description

O-{[4-(Trifluoromethyl)phenyl]methyl}hydroxylamine is a versatile bifunctional building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a nucleophilic hydroxylamine group attached via a methylene spacer to an aromatic ring containing a strong electron-withdrawing trifluoromethyl (-CF3) group. The presence of the -CF3 group significantly enhances the molecule's lipophilicity and metabolic stability, making it a valuable scaffold in the design of bioactive molecules and materials with tailored properties . Its primary research application lies in its role as a key intermediate for the construction of nitrogen-containing heterocycles, which are core structures in numerous pharmaceuticals and agrochemicals . Researchers utilize this compound in condensation reactions with carbonyl compounds to form oximes and other derivatives, which can serve as precursors to amides and nitriles . Furthermore, it can participate as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen and nitrogen-nitrogen bonds under various reaction conditions . The electronic influence of the -CF3 group modifies the reactivity of the hydroxylamine moiety compared to non-fluorinated analogs, offering unique pathways for mechanistic studies and the development of novel synthetic methodologies . This product is provided For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-4H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGYPUBYTWDYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372235
Record name O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2993-57-9
Record name O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions[][3].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines[3][3].

Scientific Research Applications

O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₈H₈F₃NO
  • Molecular Weight : ~191.15 g/mol (calculated)
  • LogP : Estimated to be >2.5 (based on analogues; see Table 1)
  • Agrochemicals: Used in synthesizing herbicides and pesticides, leveraging the electron-withdrawing CF₃ group for targeted activity .

Comparison with Structurally Similar Compounds

The trifluoromethyl-substituted hydroxylamine derivatives are compared below based on molecular structure, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) LogP Key Applications References
O-{[4-(Trifluoromethyl)phenyl]methyl}hydroxylamine C₈H₈F₃NO 4-CF₃ 191.15 ~2.68* Pharmaceuticals, agrochemicals
O-[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine C₁₄H₁₈F₃NO 4-Cyclohexyl, 3-CF₃ 273.29 4.84 Drug discovery, agrochemical intermediates
O-[4-(Trifluoromethoxy)benzyl]hydroxylamine C₈H₈F₃NO₂ 4-O-CF₃ 207.15 2.68 Research compound
O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine C₇H₅F₃N₂O₃ 4-NO₂, 3-CF₃ 228.12 N/A Herbicidal activity research
O-[[3-(Trifluoromethyl)phenyl]methyl]hydroxylamine hydrochloride C₈H₈F₃NO·HCl 3-CF₃ (hydrochloride salt) 227.61 N/A Synthetic intermediate

*Estimated based on analogues.

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃): Enhances lipophilicity (higher LogP) and resistance to enzymatic degradation compared to non-fluorinated analogues. The para-CF₃ substitution in the target compound likely improves membrane permeability in biological systems .
  • Nitro (-NO₂) vs. Trifluoromethoxy (-OCF₃): Nitro groups (e.g., in C₇H₅F₃N₂O₃) introduce strong electron-withdrawing effects, which may enhance herbicidal activity but reduce stability. Trifluoromethoxy groups balance lipophilicity and electronic effects .

Biological Activity

O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its molecular formula C7H6F3NOC_7H_6F_3NO, which indicates the presence of a trifluoromethyl group attached to a phenyl ring. The hydroxylamine functional group is known for its reactivity and potential biological effects.

Antimicrobial Activity

Research has demonstrated that derivatives of hydroxylamine, including those with the trifluoromethyl group, exhibit varying degrees of antimicrobial activity. A study evaluated several compounds derived from 4-(trifluoromethyl)benzohydrazide against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 62.5 µM to 250 µM, reflecting moderate antimicrobial efficacy .

Table 1: Antimicrobial Activity of Hydroxylamine Derivatives

CompoundMIC (µM) against M. tuberculosisMIC (µM) against M. kansasii
N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine12562.5
N-Tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide250>250

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a notable aspect of the biological activity of hydroxylamines. In a study, various hydrazinecarboxamides were screened for their inhibitory effects on these enzymes. The compounds exhibited IC50 values ranging from 27.04 µM to 106.75 µM for AChE and from 58.01 µM to 277.48 µM for BuChE, indicating potential as therapeutic agents in treating conditions like Alzheimer's disease .

Table 2: Enzyme Inhibition Data

CompoundIC50 (µM) AChEIC50 (µM) BuChE
Rivastigmine~0.5N/A
N-Tridecyl derivative27.0458.01
Other derivatives106.75277.48

Anticancer Activity

This compound has also been investigated for its anticancer properties. A recent study highlighted its cytotoxic effects against human pancreatic cancer cell lines BxPC-3 and Panc-1, with IC50 values of approximately 0.051 µM and 0.066 µM, respectively . These results suggest that the compound may interfere with cellular processes critical for cancer cell survival.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
BxPC-30.051
Panc-10.066
WI38 (normal lung fibroblasts)0.36

The mechanism underlying the biological activities of this compound may involve interactions with specific molecular targets within cells. For instance, the enzyme inhibition studies suggest non-covalent binding near the active sites of AChE and BuChE . Additionally, its anticancer effects may be attributed to DNA intercalation, a common mechanism among similar compounds that allows them to disrupt DNA replication in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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